molecular formula C14H8ClIN2O B113185 6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 887360-06-7

6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B113185
CAS No.: 887360-06-7
M. Wt: 382.58 g/mol
InChI Key: UMXXIWDNFHCLJW-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of both chlorine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with an appropriate aldehyde and halogenated reagents. One common method includes the use of 2-aminopyridine, 4-iodobenzaldehyde, and a chlorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as copper(II) salts and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as metal-free synthesis and the use of eco-friendly solvents, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Scientific Research Applications

6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Uniqueness

6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .

Properties

IUPAC Name

6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClIN2O/c15-10-3-6-13-17-14(12(8-19)18(13)7-10)9-1-4-11(16)5-2-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXXIWDNFHCLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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